(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
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Overview
Description
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol: is an organic compound with a unique structure that includes a fluorine atom, an indene ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoroindene.
Hydrogenation: The 7-fluoroindene undergoes hydrogenation to form 7-fluoro-2,3-dihydroindene.
Hydroxymethylation: The final step involves the hydroxymethylation of 7-fluoro-2,3-dihydroindene to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the indene ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: The major products include 7-fluoro-2,3-dihydro-1H-inden-5-carboxylic acid.
Reduction: The major products include 7-fluoro-2,3-dihydro-1H-indene.
Substitution: The major products depend on the nucleophile used but can include various substituted indenes.
Scientific Research Applications
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and the indene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (7-chloro-2,3-dihydro-1H-inden-5-yl)methanol
- (7-bromo-2,3-dihydro-1H-inden-5-yl)methanol
- (7-iodo-2,3-dihydro-1H-inden-5-yl)methanol
Uniqueness
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of organic compounds, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
1400701-99-6 |
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Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(7-fluoro-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-5,12H,1-3,6H2 |
InChI Key |
FKAREBWJNAQGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)CO)F |
Purity |
95 |
Origin of Product |
United States |
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